N-(2,3-dimethoxybenzyl)-2-[9-(2,5-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
Description
The compound N-(2,3-dimethoxybenzyl)-2-[9-(2,5-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a heterocyclic derivative featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. Its structure includes:
- A 2,3-dimethoxybenzyl group attached to the acetamide moiety.
- A 2,5-dimethylphenyl substituent at the 9-position of the triazolopyrazine ring.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O4/c1-16-8-9-17(2)19(12-16)20-13-21-25-29-32(26(34)30(25)10-11-31(21)28-20)15-23(33)27-14-18-6-5-7-22(35-3)24(18)36-4/h5-13H,14-15H2,1-4H3,(H,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGDZOJYOPZQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=C(C(=CC=C5)OC)OC)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Reaction Parameters and Yields
Table 2: Solvent and Catalyst Impact on Yield
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | Triethylamine | 0 | 4 | 68 |
| DMF | K₂CO₃ | 60 | 6 | 72 |
| THF | DBU | 25 | 12 | 55 |
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxybenzyl)-2-[9-(2,5-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-dimethoxybenzyl)-2-[9-(2,5-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-[9-(2,5-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares structural motifs with two closely related analogs (Table 1):
Table 1: Key Properties of Structural Analogs
Key Observations :
- Substituent Effects: The 2,3-dimethoxybenzyl group in the target compound likely increases steric bulk compared to the 3,4-dimethylphenyl group in or the benzodioxolyl group in . This may influence receptor binding and solubility.
- Physicochemical Trends :
Structural Diversity in Related Compounds
- Benzothiazine Derivatives : Compounds like 2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide demonstrate the impact of sulfur-containing heterocycles on bioactivity, though their synthesis routes differ significantly.
Biological Activity
N-(2,3-dimethoxybenzyl)-2-[9-(2,5-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 502.6 g/mol. Its structural features include:
- Dimethoxybenzyl moiety : Enhances lipophilicity and biological interactions.
- Pyrazolo-triazolo scaffold : Known for diverse pharmacological activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H26N6O3S |
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | N-[(2,3-dimethoxyphenyl)methyl]-2-[[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
| InChI Key | FZYLMMZZWFESBR-UHFFFAOYSA-N |
Anticancer Properties
Recent studies indicate that this compound exhibits promising anticancer activity. The compound has shown efficacy against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : Interferes with the cell cycle progression.
Antibacterial Activity
The compound has also demonstrated antibacterial properties against several pathogenic strains. Its mechanism of action may involve:
- Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis.
- Targeting Specific Enzymes : Inhibition of key metabolic pathways in bacteria.
The biological activities are attributed to the unique structural components that allow for interaction with biological targets. These include:
- Receptor Binding : Affinity for specific receptors involved in cancer proliferation.
- Enzyme Inhibition : Targeting enzymes critical for bacterial survival.
Study 1: Anticancer Efficacy
A study conducted on various human cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability. The results indicated:
- IC50 Values : The half-maximal inhibitory concentration (IC50) was determined to be in the low micromolar range for several cancer types.
Study 2: Antibacterial Testing
In vitro testing against Gram-positive and Gram-negative bacteria showed that the compound exhibited:
- Zone of Inhibition : Clear zones indicating effective bacterial inhibition at concentrations as low as 10 µg/mL.
Comparative Analysis
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with condensation of substituted triazole or pyrazine precursors. Key steps include:
- Amide bond formation : Reaction of activated carboxylic acid derivatives (e.g., acyl chlorides) with amines under anhydrous conditions .
- Heterocyclic core assembly : Cyclization reactions (e.g., [1,2,4]triazolo-pyrazine formation) using reflux in ethanol or DMF, often catalyzed by Lewis acids like ZnCl₂ .
- Purification : Column chromatography or recrystallization from ethanol/DMSO mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Confirms regiochemistry of the triazolopyrazine core and substitution patterns on aromatic rings (e.g., dimethoxybenzyl group) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing Cl vs. Br isotopes) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Q. What structural motifs influence its pharmacological activity?
- The triazolopyrazine core enables π-π stacking with biological targets, while the 2,3-dimethoxybenzyl group enhances lipophilicity and blood-brain barrier penetration .
- Substituents like the 2,5-dimethylphenyl moiety modulate selectivity for kinase or receptor targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., using flow chemistry for precise control) .
- In-line analytics : Real-time monitoring via HPLC or UV-Vis spectroscopy to identify kinetic bottlenecks .
- Example: Reflux in DMF at 110°C with 10 mol% ZnCl₂ increased triazole cyclization yield from 45% to 72% .
Q. How to resolve discrepancies in reported biological activity data?
- Assay standardization : Control for variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and ATP levels in kinase assays .
- Metabolite profiling : LC-MS analysis of in vitro samples to rule out degradation products masking true activity .
Q. What strategies enable regioselective functionalization of the triazolopyrazine core?
- Protecting group chemistry : Temporarily block reactive sites (e.g., Boc-protection of amines) during cross-coupling reactions .
- Catalytic systems : Pd-mediated Suzuki-Miyaura coupling for selective aryl group introduction at the pyrazine C9 position .
Q. How can solubility challenges in biological assays be addressed?
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility without disrupting assay integrity .
- Prodrug design : Introduce phosphate or ester groups hydrolyzed in vivo .
Q. What methods identify and quantify synthetic impurities?
- LC-MS/MS : Detects trace byproducts (e.g., dehalogenated intermediates) with limits of quantification (LOQ) <0.1% .
- NMR relaxation filters : Suppress solvent signals to highlight low-abundance impurities .
Q. How to model target interactions computationally?
- Molecular docking : Use Glide or AutoDock to predict binding poses in kinase domains (e.g., EGFR T790M mutant) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER force field) .
Q. What stability studies are required for physiological relevance?
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via UPLC (e.g., t₁/₂ = 8.3 hr at pH 7.4) .
- Photostability : Expose to 365 nm UV light; quantify isomerization via circular dichroism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
